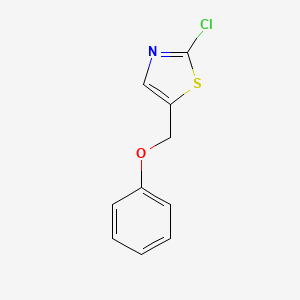

(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether

Descripción

(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether (CAS: Not explicitly listed; referred to in ) is a heterocyclic compound featuring a chlorinated thiazole core linked to a phenyl ether group. Its molecular formula is C₁₄H₁₅ClN₂O₄S₂, with a molecular weight of 374.9 g/mol and a purity of ≥95% . The compound is primarily utilized as a pharmaceutical intermediate, though structural analogs are prominent in agrochemical applications, particularly as insecticides (e.g., clothianidin) .

Propiedades

IUPAC Name |

2-chloro-5-(phenoxymethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS/c11-10-12-6-9(14-10)7-13-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLDULIVLVOTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether typically involves the reaction of 2-chloro-1,3-thiazole with phenol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for (2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The thiazole ring can be reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Products with different substituents on the thiazole ring.

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazole derivatives.

Aplicaciones Científicas De Investigación

(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether is used in various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound’s core structure—a 2-chloro-1,3-thiazole ring—is shared with several derivatives, but substituents dictate functional divergence. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations :

- Ether vs.

- Functional Group Impact: Clothianidin’s nitroguanidine moiety confers insecticidal activity by targeting nicotinic acetylcholine receptors, whereas the morpholinosulfonyl group in the target compound may influence pharmacokinetic properties .

- Bulkier Substituents : Pyrazolopyrimidine derivatives () exhibit increased steric hindrance, likely affecting binding affinity in biological systems.

Table 2: Toxicity and Bioactivity Data

Key Observations :

- Clothianidin’s low acute toxicity (LD₅₀ >5,000 mg/kg) reflects its selectivity for insect receptors over mammalian systems .

- Thiazolidinone derivatives () are intermediates in insecticide synthesis, suggesting the target compound’s structural framework is compatible with bioactive molecule design.

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations :

- The morpholinosulfonyl group in the target compound may enhance water solubility compared to non-polar analogs.

- Sulfide analogs () are prone to oxidation, whereas ethers generally exhibit superior stability.

Actividad Biológica

(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, while providing a comprehensive overview of its applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula: C₁₀H₈ClN₁OS

- Melting Point: 49–51 °C

- CAS Number: 339018-23-4

The presence of the thiazole ring combined with a phenyl ether moiety contributes to its unique chemical reactivity and biological profile. This structural arrangement is critical for its interactions with various biological targets.

Research indicates that (2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether may exert its biological effects through several mechanisms:

- Enzyme Inhibition: The thiazole moiety can interact with enzymes, potentially inhibiting their activity. This interaction is crucial in pathways involving cell cycle regulation and apoptosis.

- Protein Modulation: The compound may modulate protein interactions, influencing cellular signaling pathways that are vital for cancer progression and microbial resistance.

- Gene Expression Regulation: Preliminary studies suggest that this compound can affect the expression of genes involved in critical cellular processes, including those related to cancer and inflammation .

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. (2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether has shown potential against various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

- In vitro Studies: Various thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds often fall within the low micromolar range, indicating significant potency .

- Structure-Activity Relationship (SAR): Research has shown that modifications on the phenyl ring significantly influence anticancer activity. For instance, electron-withdrawing groups enhance cytotoxic effects, while specific substitutions at the para position can increase selectivity against cancer cells .

Case Studies

Several notable studies highlight the biological activity of (2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether:

- Anticancer Efficacy Study:

- Antimicrobial Testing:

- Another research effort assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones comparable to established antibiotics.

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Varies | Cell wall synthesis inhibition |

| Anticancer | A549 Lung Adenocarcinoma | ~15 µM | Apoptosis induction via protein modulation |

| Anticonvulsant | Mouse Models | <20 mg/kg | Modulation of neuronal excitability |

Q & A

Q. What are the common synthetic routes for preparing (2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether?

- Methodological Answer : A two-step approach is often employed:

Thiazole Core Formation : React thiourea with α-dichloroethyl ether or monochloroacetone under reflux to generate the thiazole ring. This method ensures regioselectivity for the 5-chloro substituent .

Etherification : Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a catalyst to couple the thiazole intermediate with substituted phenols at 70–80°C. Reaction progress is monitored via TLC, followed by recrystallization in aqueous acetic acid .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~650 cm⁻¹, aromatic C-H bending at ~750 cm⁻¹) .

- ¹H NMR : Confirms substitution patterns (e.g., thiazole proton at δ 7.2–7.5 ppm, methylene protons at δ 4.5–5.0 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-Cl: ~1.72 Å, S-C: ~1.70 Å) and dihedral angles between the thiazole and phenyl rings .

Q. What structural features are critical for stability in this compound?

- Methodological Answer :

- Chlorine Substituent : The 2-chloro group on the thiazole enhances electron-withdrawing effects, stabilizing the ring against nucleophilic attack .

- Ether Linkage : The methylene-oxygen bridge between thiazole and phenyl groups reduces steric strain, as confirmed by X-ray data showing a near-planar arrangement (dihedral angle < 10°) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., hindered rotation of the phenyl group) by observing signal coalescence at elevated temperatures .

- 2D NMR (HSQC/HMBC) : Assigns ambiguous proton-carbon correlations, distinguishing between thiazole C-2 and C-4 signals .

- Deuteration Studies : Replace labile protons (e.g., methylene groups) to simplify splitting patterns .

Q. What strategies optimize the compound’s solubility for biological assays?

- Methodological Answer :

- Ester Hydrolysis : Treat with 6M HCl under reflux to convert the methyl ester to a carboxylic acid, improving aqueous solubility (yield: 85–90%) .

- PEGylation : Introduce polyethylene glycol chains via alkylation of the methyl group using NaH/THF, enhancing biocompatibility .

- Co-solvent Systems : Use DMSO:water (1:4 v/v) to maintain solubility without destabilizing the thiazole ring .

Q. How can structural modifications enhance its biological activity?

- Methodological Answer :

- Heterocycle Fusion : Attach triazole or pyrazole rings via Huisgen cycloaddition to increase binding affinity to target proteins (e.g., kinases) .

- Bioisosteric Replacement : Substitute the phenyl ether with a sulfonamide group (e.g., morpholinosulfonyl) to improve metabolic stability .

- Halogen Scanning : Replace the 2-chloro group with fluorine to modulate electron density and reduce toxicity .

Q. What experimental approaches reconcile discrepancies in reported reaction yields?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary catalyst loading (5–15 wt%), temperature (60–90°C), and solvent (PEG-400 vs. DMF) to identify optimal conditions .

- In situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .

- Purification Refinement : Replace traditional recrystallization with preparative HPLC (C18 column, acetonitrile/water gradient) to isolate high-purity product (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.